molecular formula C21H24N6O5 B046554 Pindolol-NBD CAS No. 115910-09-3

Pindolol-NBD

Cat. No.: B046554
CAS No.: 115910-09-3
M. Wt: 440.5 g/mol
InChI Key: HQIRPVWXZSEHFA-UHFFFAOYSA-N
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Description

Pindolol-NBD, also known as this compound, is a useful research compound. Its molecular formula is C21H24N6O5 and its molecular weight is 440.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Pindolol-NBD is a derivative of pindolol, a non-selective beta-adrenergic antagonist that has been extensively studied for its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Pindolol

Pindolol is primarily used for managing hypertension and arrhythmias. It acts as a partial agonist at beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure through various physiological mechanisms. The compound also exhibits weak partial agonist activity at the 5-HT1A receptor, contributing to its diverse pharmacological profile .

Pindolol's action involves:

  • Beta-Adrenergic Receptor Blockade : By blocking beta-1 receptors in the heart, pindolol reduces cardiac output. It also inhibits renin release from the juxtaglomerular cells, leading to lower angiotensin II levels and reduced vasoconstriction.
  • Partial Agonism : Its partial agonist activity at beta-2 receptors promotes vasodilation and smooth muscle relaxation, which can mitigate some adverse effects typically associated with non-selective beta-blockers .
  • 5-HT1A Receptor Interaction : Pindolol's interaction with serotonin receptors suggests potential implications in mood regulation and anxiety modulation .

Pharmacokinetics

The pharmacokinetic profile of pindolol is characterized by:

  • Absorption : Oral bioavailability ranges from 87% to 92%, with peak plasma concentrations achieved within 1 to 2 hours post-administration.
  • Distribution : The volume of distribution is approximately 2-3 L/kg, indicating extensive tissue distribution.
  • Metabolism : Pindolol is predominantly metabolized in the liver, with around 30-40% remaining unmetabolized after a dose. The metabolites are primarily excreted via urine .
ParameterValue
Oral Bioavailability87-92%
Volume of Distribution2-3 L/kg
Half-life3-4 hours (up to 30 hours in cirrhosis)
Clearance400-500 mL/min (varies in liver disease)

Neuropsychiatric Effects

Recent studies have indicated that lipophilic beta-blockers like pindolol can cross the blood-brain barrier, potentially influencing neuropsychiatric conditions. For instance, a study highlighted that discontinuation of pindolol resulted in remission of certain neuropsychiatric symptoms, suggesting its role in central nervous system modulation .

Clinical Applications

In clinical settings, pindolol has been utilized not only for hypertension but also for anxiety disorders. Its ability to modulate serotonin receptors enhances its therapeutic potential in treating anxiety-related conditions. A notable case involved a patient with generalized anxiety disorder who experienced significant symptom relief when treated with pindolol alongside standard therapy .

Properties

IUPAC Name

1-(1H-indol-4-yloxy)-3-[[2-methyl-2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propyl]amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O5/c1-21(2,24-16-6-7-17(27(29)30)20-19(16)25-32-26-20)12-22-10-13(28)11-31-18-5-3-4-15-14(18)8-9-23-15/h3-9,13,22-24,28H,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRPVWXZSEHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNCC(COC1=CC=CC2=C1C=CN2)O)NC3=CC=C(C4=NON=C34)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80921860
Record name 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115910-09-3
Record name Pindolol-NBD
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115910093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(1H-Indol-4-yl)oxy]-3-({2-methyl-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]propyl}amino)propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80921860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.